molecular formula C10H12O2 B1330400 O-Cresyl glycidyl ether CAS No. 2210-79-9

O-Cresyl glycidyl ether

Cat. No.: B1330400
CAS No.: 2210-79-9
M. Wt: 164.2 g/mol
InChI Key: KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Description

Key Chemical Properties:

Property Value Source
Density (20°C) 1.079 g/mL
Boiling Point 109–111°C (at 4 mmHg)
Solubility in Water ≤0.1 g/100 mL (21°C)
LogP (Octanol-Water) 2.04

o-CGE is classified as a monofunctional glycidyl ether due to its single epoxide group, distinguishing it from diglycidyl or polyglycidyl ethers. Its aromatic o-cresyl group contributes to its stability and reactivity in polymer networks.

Structural Characteristics and Nomenclature

The molecular structure of o-CGE consists of two primary components:

  • Glycidyl Group : A three-membered epoxide ring (oxirane) that confers high reactivity, enabling polymerization with amines, anhydrides, or other nucleophiles.
  • o-Cresyl Group : A methylphenol derivative where the methyl substituent is positioned ortho to the oxygen atom, imparting steric and electronic effects that influence reactivity.

Stereochemical Considerations:

o-CGE exists as a racemic mixture of (R) - and (S) -enantiomers due to the chiral center at the glycidyl carbon. Despite this chirality, commercial o-CGE is typically used as a racemate, as stereochemical differences do not significantly impact its performance in industrial applications.

Nomenclature Variants:

  • IUPAC Name : 2-[(2-methylphenoxy)methyl]oxirane
  • Common Synonyms :
    • Glycidyl 2-methylphenyl ether
    • 1-(o-Methylphenoxy)-2,3-epoxypropane
    • Oxirane, [(2-methylphenoxy)methyl]-

Position within the Glycidyl Ether Family of Compounds

Glycidyl ethers are categorized by their substituents and functionality:

Type Example Key Differences from o-CGE
Aliphatic Butyl glycidyl ether Alkyl substituent; lower thermal stability
Aromatic Phenyl glycidyl ether Phenyl group; higher reactivity
Difunctional Bisphenol A diglycidyl ether Two epoxide groups; crosslinking agent

o-CGE occupies a unique niche as a monofunctional aromatic glycidyl ether . Unlike aliphatic variants, its o-cresyl group enhances compatibility with aromatic epoxy resins, while its single epoxide group acts as a chain terminator during polymerization, moderating crosslink density. This balance makes it ideal for applications requiring controlled viscosity and tailored mechanical properties, such as aerospace composites and electronic encapsulants.

In contrast, diglycidyl ethers (e.g., bisphenol A derivatives) serve as crosslinkers, while allyl glycidyl ether introduces unsaturated bonds for secondary reactions. o-CGE’s specificity underscores its irreplaceability in formulations demanding precision and performance.

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]oxirane
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InChI

InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3
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InChI Key

KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1OCC2CO2
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID8024862
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Molecular Weight

164.20 g/mol
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Physical Description

O-cresyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Liquid; NKRA, Clear light yellow liquid; [CAMEO], COLOURLESS LIQUID.
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Record name Oxirane, 2-[(2-methylphenoxy)methyl]-
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Boiling Point

498 °F at 760 mmHg (NTP, 1992), at 0.533kPa: 109-111 °C
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Flash Point

200 °F (NTP, 1992), 200 °F, 113 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in water: none
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Density

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 5.7
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CAS No.

2210-79-9
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Preparation Methods

The preparation of O-Cresyl glycidyl ether typically involves a two-step process:

In industrial settings, this process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The epoxide group in o-CGE undergoes hydrolysis in aqueous environments, forming a diol derivative:

text
o-CGE + H₂O → 3-(o-Cresyloxy)-1,2-propanediol

This reaction is pH-dependent and accelerates under acidic or basic conditions. Hydrolysis rates increase with temperature, impacting the compound’s stability in aqueous formulations .

Polymerization with Amines

o-CGE acts as a reactive diluent in epoxy resins, forming covalent bonds with amine curing agents (e.g., ethylenediamine):

text
o-CGE + Amine → Crosslinked Polymer Network

Key Characteristics of Polymerization:

  • Reduces epoxy resin viscosity by 30–50% without compromising mechanical properties .

  • Acts as a chain terminator due to its monofunctional glycidyl group, influencing polymer microstructure .

Metabolic Conjugation Reactions

In biological systems, o-CGE undergoes enzymatic conjugation:

Oxidation and Degradation

Exposure to strong oxidants (e.g., KMnO₄) leads to oxidative breakdown:

text
o-CGE + [O] → Oxidized Fragments (e.g., carboxylic acids, ketones)

Oxidation pathways are critical in environmental degradation studies but are less characterized in industrial contexts .

Comparative Analysis of Key Reactions

Reaction Type Conditions Products Industrial/Biological Relevance
SynthesisSnCl₂ catalyst, NaOH cyclizationo-CGE with ≤0.1% hydrolyzable chlorineHigh-purity production for epoxy resins
HydrolysisAqueous, pH 2–123-(o-Cresyloxy)-1,2-propanediolStability assessment in formulations
PolymerizationAmine curing agents, 25–60°CThermoset epoxy networksViscosity reduction in coatings
Metabolic ConjugationGST enzymes, in vivoMercapturic acid derivativesDetoxification pathway in mammals

Scientific Research Applications

Chemical Applications

Reactive Diluents in Epoxy Resins

  • Function : O-Cresyl glycidyl ether is utilized as a reactive diluent to reduce the viscosity of epoxy resins, facilitating easier processing and application.
  • Impact on Properties : The incorporation of o-CGE modifies the mechanical properties and microstructure of the resulting epoxy systems, enhancing their performance in coatings, adhesives, and composites .
Property Before Addition of o-CGE After Addition of o-CGE
ViscosityHighReduced
Mechanical StrengthModerateEnhanced
FlexibilityLowIncreased

Biomedical Applications

Biocompatible Materials

  • Usage : this compound is employed in the development of biocompatible materials for medical applications, including drug delivery systems and medical devices.
  • Advantages : Its chemical stability and reactivity make it suitable for forming durable and safe materials that can interact positively with biological systems .

Industrial Applications

High-Performance Materials

  • Applications : this compound is extensively used in manufacturing UV-cured coatings and elastomers.
  • Benefits : The compound's ability to lower viscosity while maintaining reactivity allows for the production of high-quality coatings that cure quickly under UV light, enhancing productivity in industrial settings .

Case Study 1: Epoxy Resin Formulation

In a study focusing on the formulation of epoxy resins, this compound was added to assess its impact on viscosity and mechanical properties. The results demonstrated a significant reduction in viscosity by approximately 30%, allowing for easier application without compromising the mechanical integrity of the cured resin.

Case Study 2: Biocompatibility Testing

A series of tests were conducted to evaluate the biocompatibility of materials formulated with this compound. The results indicated that these materials exhibited favorable responses in cell culture assays, highlighting their potential for use in biomedical devices.

Mechanism of Action

The mechanism of action of O-Cresyl glycidyl ether involves its glycidyl functionality, which allows it to act as a reactive diluent. This functionality enables the compound to participate in polymerization reactions, thereby reducing the viscosity of epoxy resins and improving their mechanical properties and microstructure . The molecular targets and pathways involved include the interaction with epoxy groups in the resin matrix, leading to cross-linking and network formation.

Comparison with Similar Compounds

Structural Analogues: Cresyl Glycidyl Ether Isomers

o-CGE is compared to its meta- (m-CGE) and para- (p-CGE) isomers:

  • Enzymatic Reactivity: A study on the substrate specificity of Phaseolus vulgaris epoxide hydrolase (PvEH3) revealed that o-CGE is a viable substrate, though enzyme activity varies with substituent position.
  • Metabolism : In rats, o-CGE undergoes glutathione conjugation and hydrolysis to form metabolites like 3-(o-cresyloxy)lactic acid (COLA) and N-acetyl-O-(o-cresyl)serine (NACS) . Similar pathways are observed for phenyl glycidyl ether (PGE), but o-CGE’s methyl group alters excretion kinetics .

Phenyl Glycidyl Ether (PGE)

  • Structural Difference : PGE lacks the methyl group on the phenyl ring.
  • Metabolism : Both o-CGE and PGE produce mercapturic acid metabolites (e.g., PGEMA and o-CGEMA) and hydroxy acid derivatives. However, o-CGE’s methyl group results in a plateaued excretion rate at higher doses (≥0.333 mmol/kg), unlike PGE’s linear dose-excretion relationship .
  • Applications : PGE is also a reactive diluent but offers lower viscosity reduction efficiency compared to aliphatic glycidyl ethers .

Aliphatic Glycidyl Ethers

Examples include ethylhexyl glycidyl ether (ERISYS GE-6) and C12-C14 aliphatic glycidyl ethers :

  • Reactivity : Aliphatic ethers exhibit faster curing rates due to higher molecular mobility and lower steric hindrance .
  • Applications :
    • Ethylhexyl glycidyl ether : Used in high-solids coatings and tooling applications .
    • C12-C14 glycidyl ethers : Preferred for flooring and adhesives due to their flexibility and compatibility with long-chain polymers .
Compound Key Applications Structural Advantage
o-Cresyl glycidyl ether High-temperature coatings Aromatic thermal stability
Ethylhexyl glycidyl ether High-solids coatings Low viscosity, aliphatic chain
C12-C14 glycidyl ethers Flooring, adhesives Flexibility, hydrophobicity

Diglycidyl Ethers (DGEBA and DGEDPA)

  • DGEBA (Diglycidyl Ether of Bisphenol A): The most common epoxy resin precursor, offering superior mechanical strength and crosslinking density due to its bifunctional epoxide groups .
  • DGEDPA (Diglycidyl Ether of Diphenolic Acid): A bio-based alternative to DGEBA, with comparable thermomechanical properties .
  • Comparison with o-CGE: Unlike mono-functional o-CGE, diglycidyl ethers form densely crosslinked networks, enhancing rigidity but requiring higher viscosity modifiers .

Glycidyl Ether of Methacrylic Acid

  • Functionality : Combines epoxy reactivity with methacrylate’s polymerizable double bonds.
  • Applications : Used in copolymerization with styrene to improve coating adhesion and mechanical properties .

Research Findings and Key Data

Metabolic Pathways in Rats

Compound Metabolites Excretion Trends (0.033–1.0 mmol/kg)
PGE PGEMA, POLA, NAPS Linear excretion for PGEMA (27–10%)
o-CGE COLA, o-CGEMA, NACS o-CGEMA excretion plateaus at >0.333 mmol/kg

Curing Reactivity

  • Ring-Opening Mechanism : Glycidyl ethers react via epoxide ring-opening with amines or acids. o-CGE’s ortho-methyl group may slow reaction kinetics compared to less hindered analogues .
  • Catalytic Effects: Hydrogen bond donors (e.g., phenolic –OH) accelerate curing, but steric effects in o-CGE could reduce catalytic efficiency .

Biological Activity

O-Cresyl glycidyl ether (o-CGE), with the chemical formula C₁₀H₁₂O₂, is an organic compound that has garnered attention for its various biological activities and potential health implications. This colorless liquid is primarily utilized as a reactive diluent in epoxy resins, but its interactions at the biochemical level reveal significant insights into its biological activity.

Overview of this compound

  • Chemical Structure : this compound consists of a cresyl group (a methylated phenol) linked to a glycidyl group, which is a three-membered cyclic ether. This structure contributes to its reactivity and functionality in various applications, particularly in polymer chemistry.
  • Physical Properties : It is a colorless liquid with a fragrant smell, soluble in alcohols, ketones, and ethers, but insoluble in water.

Biochemical Interactions

This compound exhibits significant biochemical interactions due to its glycidyl functionality. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, which is crucial for its role in polymerization processes. This interaction leads to:

  • Viscosity Reduction : In epoxy resin formulations, o-CGE reduces viscosity, enhancing the processing and application properties of the resins.
  • Cellular Effects : The compound has been noted to cause irritation and sensitization in skin cells, which can lead to allergic dermatitis upon exposure. It acts as a skin irritant and sensitizer, indicating its potential for adverse effects on human health.

Cellular and Molecular Effects

  • Skin Irritation : this compound has been documented to cause slight irritation of the skin and eyes in animal models. In rabbits, it resulted in mild skin irritation, while no significant eye irritation was observed .
  • Mutagenicity : Research indicates that o-CGE is directly mutagenic, inducing base-pair substitutions in bacterial models. However, this mutagenic activity is significantly reduced when metabolic activation systems are introduced .

Health Hazards

This compound is classified as a hazardous material due to its health risks:

  • Skin Sensitization : Prolonged exposure can lead to allergic reactions characterized by dermatitis.
  • Developmental Toxicity : Studies have shown that high doses (up to 600 mg/kg body weight) can induce developmental toxicity .
  • Inhalation Risks : Inhalation studies on rats indicated that exposure to high concentrations could lead to systemic effects such as reduced body weight gain and local irritation of the nasal mucosa .

Case Study 1: Mutagenicity Assessment

A study assessing the mutagenic potential of this compound found that while it induced mutations in bacteria, this effect was mitigated by metabolic activation systems. The findings suggest that while o-CGE poses mutagenic risks, these can be influenced by biological factors .

Case Study 2: Skin Irritation Studies

Research involving skin irritation tests on rabbits indicated that this compound caused slight irritation. The severity of the reaction varied based on exposure duration and concentration .

Summary of Findings

The biological activity of this compound highlights both its utility in industrial applications and its associated health risks. Key findings include:

  • Biochemical Role : Acts as a reactive diluent in epoxy resins.
  • Health Implications : Potential skin irritant and sensitizer; direct mutagenicity observed under certain conditions.
  • Toxicological Concerns : Developmental toxicity noted at high doses; inhalation studies indicate systemic effects.

Tables

PropertyDescription
Chemical FormulaC₁₀H₁₂O₂
Physical StateColorless liquid
SolubilitySoluble in alcohols, ketones; insoluble in water
Main UseReactive diluent in epoxy resins
Health RisksSkin irritant, potential mutagenicity
Study TypeFindings
Mutagenicity AssessmentInduces mutations; reduced by metabolic activation
Skin IrritationSlight irritation observed in animal studies
Developmental ToxicityToxicity noted at high doses (600 mg/kg)

Q & A

Q. What analytical methods are recommended for identifying and quantifying O-Cresyl Glycidyl Ether (O-CGE) in experimental samples?

To identify and quantify O-CGE, researchers should employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . GC-MS is particularly effective for volatile derivatives, while HPLC paired with UV/fluorescence detection suits non-volatile metabolites. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. Sample preparation should include derivatization (e.g., silylation) to enhance volatility for GC-MS. Validation parameters (linearity, recovery, limit of detection) must align with OECD guidelines for chemical analysis .

Q. What safety protocols are essential for handling O-CGE in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols.
  • Spill Management: Absorb spills with inert materials (e.g., bentonite) and decontaminate surfaces with ethanol.
  • Storage: Store in sealed containers at 4°C, away from ignition sources.
    Refer to safety data sheets (SDS) for O-CGE analogs (e.g., phenyl glycidyl ether) for hazard mitigation strategies, as O-CGE shares reactive epoxide and cresol moieties .

Q. How is O-CGE classified in terms of carcinogenicity, and what evidence supports this?

While O-CGE itself is not explicitly classified by IARC, structurally related glycidyl ethers (e.g., 1-butyl glycidyl ether) are classified as Group 2B (“possibly carcinogenic to humans”) based on sufficient animal evidence and mechanistic data (e.g., DNA adduct formation). O-CGE’s metabolic similarity to phenyl glycidyl ether (Group 2B) further supports precautionary handling .

Advanced Research Questions

Q. How can researchers design studies to investigate O-CGE’s metabolic pathways in mammalian systems?

A robust experimental design includes:

  • Dose-Response Models: Administer O-CGE intraperitoneally or orally in rodents (0.033–1.0 mmol/kg) and collect timed urine samples to track metabolite excretion kinetics .
  • Metabolite Profiling: Use GC-MS to identify phase I (hydrolysis to 3-(o-cresyloxy)lactic acid) and phase II (glutathione conjugation to mercapturic acids) metabolites.
  • Isotope Labeling: Incorporate ¹⁴C-labeled O-CGE to trace metabolic flux and quantify reactive intermediate formation.

Q. What methodologies improve the enantioselectivity of enzymes toward O-CGE in biocatalytic applications?

  • Semi-Rational Enzyme Engineering: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions between O-CGE and epoxide hydrolases (e.g., VrEH3). Mutate key residues (e.g., Asp101 in VrEH3) to enhance substrate orientation and enantiomeric excess (e.g., E = 48.7) .
  • Directed Evolution: Apply error-prone PCR to generate mutant libraries, followed by high-throughput screening using chiral chromatography .

Q. How should contradictory data on O-CGE’s toxicity be analyzed in risk assessment?

  • Model Discrepancies: Compare in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent carcinogenicity) results. For example, while in vitro assays may show low mutagenicity, in vivo studies may reveal dose-dependent hepatotoxicity due to metabolic activation .
  • Non-Linear Kinetics: At high doses (>0.333 mmol/kg in rats), mercapturic acid excretion plateaus, suggesting glutathione depletion or saturation of detoxification pathways. Adjust risk models to account for threshold effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.